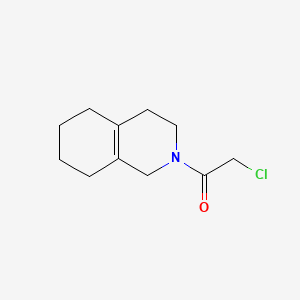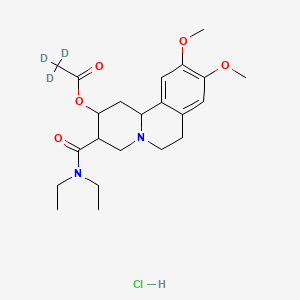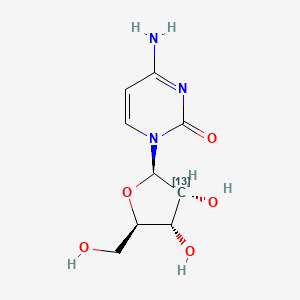
2'-13C-胞嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine-2’-13C: is a labeled nucleoside analog where the carbon-13 isotope is incorporated at the 2’ position of the ribose sugar. This compound is a derivative of cytidine, a nucleoside molecule formed when cytosine is attached to a ribose ring. Cytidine is a key component of ribonucleic acid (RNA) and plays a crucial role in cellular processes, including protein synthesis and cell signaling.
科学研究应用
Cytidine-2’-13C has numerous applications in scientific research, including:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids.
Biology: Employed in metabolic labeling experiments to track the incorporation of nucleosides into RNA.
Medicine: Utilized in research on RNA-related diseases and the development of nucleoside analog drugs.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of cytidine-2’-13C involves the incorporation of the carbon-13 isotope into the ribose sugar. One common method is the chemical synthesis of the labeled ribose followed by its attachment to cytosine. The synthesis typically involves:
Preparation of Labeled Ribose: The ribose sugar is synthesized with the carbon-13 isotope at the 2’ position. This can be achieved through various chemical reactions, including the use of labeled precursors.
Attachment to Cytosine: The labeled ribose is then attached to cytosine through a glycosidic bond formation. This step often involves the use of protecting groups to ensure selective reaction at the desired position.
Industrial Production Methods: Industrial production of cytidine-2’-13C may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization.
化学反应分析
Types of Reactions: Cytidine-2’-13C undergoes various chemical reactions, including:
Oxidation: Cytidine can be oxidized to form uridine, another nucleoside.
Reduction: Reduction reactions can convert cytidine to deoxycytidine.
Substitution: Substitution reactions can modify the functional groups on the cytosine or ribose moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Uridine
Reduction: Deoxycytidine
Substitution: Various substituted cytidine derivatives
作用机制
Cytidine-2’-13C exerts its effects primarily through its incorporation into RNA. The labeled nucleoside is phosphorylated by cellular kinases to form cytidine triphosphate, which is then incorporated into RNA during transcription. The carbon-13 label allows for the tracking and analysis of RNA molecules using NMR spectroscopy, providing insights into RNA structure, dynamics, and interactions.
相似化合物的比较
Cytidine: The unlabeled parent compound.
Deoxycytidine: A deoxyribonucleoside analog where the ribose sugar lacks a hydroxyl group at the 2’ position.
Uridine: An oxidized form of cytidine.
Cytidine-5’-triphosphate: A phosphorylated form of cytidine used in RNA synthesis.
Uniqueness: Cytidine-2’-13C is unique due to the incorporation of the carbon-13 isotope, which allows for specific applications in NMR spectroscopy and metabolic labeling. This isotopic labeling provides a powerful tool for studying nucleic acid structure and function in a way that is not possible with the unlabeled compounds.
属性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-OGBLAGJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
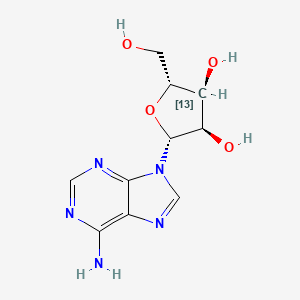

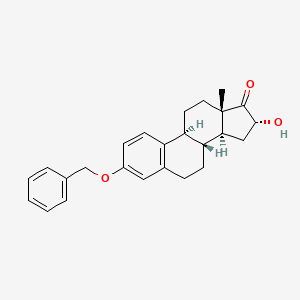
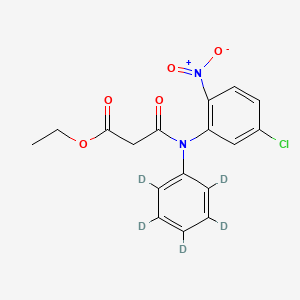
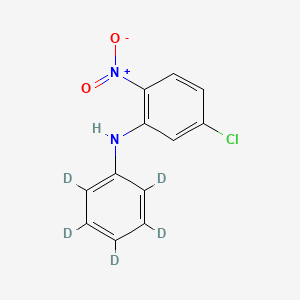
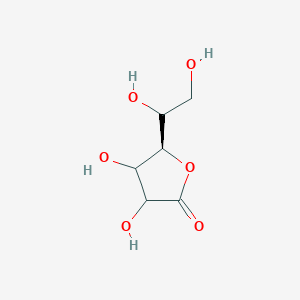
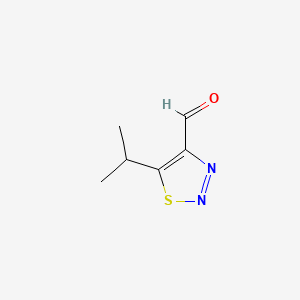

![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide](/img/structure/B583459.png)
